molecular formula C7H14O2 B039478 trans-2-Methoxycyclohexanol CAS No. 113625-71-1

trans-2-Methoxycyclohexanol

Cat. No. B039478
M. Wt: 130.18 g/mol
InChI Key: DCQQZLGQRIVCNH-RNFRBKRXSA-N
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Description

“trans-2-Methoxycyclohexanol” is a chemical compound with the molecular formula C7H14O2 . It is used in various applications and has been the subject of numerous studies .


Synthesis Analysis

“trans-2-Methoxycyclohexanol” can be synthesized through an alcoholysis reaction of cyclohexene oxide and methanol with Ag2CsPW12O40 as a catalyst . This process has been studied extensively, and it has been found that molybdenum oxide on siliceous beta zeolite is highly efficient for the selective conversion of cyclohexene with a trans-2-methoxycyclohexanol yield as high as 95% in the presence of methanol and tert-butyl hydroperoxide as an oxidant .


Molecular Structure Analysis

The molecular structure of “trans-2-Methoxycyclohexanol” is characterized by its molecular formula, C7H14O2 . This structure has been confirmed through various analytical techniques such as FT-IR, GC, and NMR .


Chemical Reactions Analysis

The chemical reactions involving “trans-2-Methoxycyclohexanol” are complex and varied. For example, it has been used in the fragment-based crystallographic screening against HIV protease . More research is needed to fully understand the range of chemical reactions that this compound can participate in.


Physical And Chemical Properties Analysis

“trans-2-Methoxycyclohexanol” has a density of 1.0±0.1 g/cm3, a boiling point of 198.0±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 50.5±6.0 kJ/mol and a flash point of 75.7±12.7 °C .

Scientific Research Applications

  • pH-Induced Conformational Switching : Trans-2-aminocyclohexanols, a related compound, are used as pH-triggers for conformationally controlled crowns and podands, allowing pH-induced conformational switching of crown ethers and podands (Samoshin et al., 2004).

  • Synthesis of Substituted Cycloheptanones : 5-substituted 2-methylcyclo-heptanones, closely related to trans-2-Methoxycyclohexanol, can be synthesized in high yields, favoring the trans isomers in ring-expansion reactions (Marshall & Partridge, 1968).

  • Preparation of Alicyclic cis- and trans-1,3-Amino Alcohols : Trans-2-aminomethylcycloalkanols can be prepared by reductive alkylation, serving as versatile synthetic tools (Fülöp et al., 1991).

  • Synthesis of β-Lactam Antibiotics : Enzymatic resolution is an efficient method for preparing large-scale quantities of (1S,2S)-trans-2-methoxycyclohexanol, a key chiral intermediate in the synthesis of tricyclic β-lactam antibiotics (Stead et al., 1996).

  • MM3 Parameter Improvement for Cyclohexane-1,2-diol Derivatives : Improved parameters for the OCCO torsional term in MM3 (94) significantly improve conformational analysis, particularly for ethers and systems with intramolecular hydrogen bonding, which is relevant to the study of trans-2-Methoxycyclohexanol (Rockwell & Grindley, 1996).

  • Catalytic Hydrogenation Studies : Research has been conducted on the catalytic hydrogenation of related methoxycyclohexanones, which informs the understanding of similar processes in trans-2-Methoxycyclohexanol (Nishimura et al., 1975; Chen et al., 1975).

  • Intramolecular Hydrogen Bonding : Studies on cis- and trans-methoxycyclohexanols provide insight into the effects of intramolecular hydrogen bonding on conformational equilibrium, relevant to understanding trans-2-Methoxycyclohexanol (Oliveira & Rittner, 2005).

  • Biotransformation Studies : Biotransformation of related compounds by Solanum aviculare cells produces trans-enantiomers with high stereoselectivity, which could be analogous to processes involving trans-2-Methoxycyclohexanol (Vanek et al., 1989).

  • Kinetic Modeling of Crosslinking Reactions : Studies on cycloaliphatic epoxides with hydroxyl and carboxyl functional groups inform the understanding of crosslinking reactions, which could be relevant to the chemistry of trans-2-Methoxycyclohexanol (Wu & Soucek, 1998).

  • Synthesis of Alicyclic Compounds : Methods have been developed for synthesizing alicyclic compounds using trans-phenylcyclohexylamines, which could be applied or adapted for trans-2-Methoxycyclohexanol (Rahman & May, 1976).

  • Synthesis and Thermodynamic Properties : Research has been conducted on the synthesis and thermodynamic properties of 2-methoxycyclohexanol, providing insights into its production and characteristics (Feng et al., 2018).

properties

IUPAC Name

(1R,2R)-2-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQZLGQRIVCNH-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300340
Record name rel-(1R,2R)-2-Methoxycyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Methoxycyclohexanol

CAS RN

7429-40-5
Record name rel-(1R,2R)-2-Methoxycyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7429-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-Methoxycyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 2-methoxy-, (1R,2R)-rel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
L Liu, L Liu, K Zhang, M Qin, H Luan… - Industrial & …, 2023 - ACS Publications
… Herein, we reported that molybdenum oxide on siliceous beta zeolite was highly efficient for the selective conversion of cyclohexene with a trans-2-methoxycyclohexanol yield as high …
Number of citations: 0 pubs.acs.org
P Stead, H Marley, M Mahmoudian, G Webb… - Tetrahedron …, 1996 - Elsevier
… In conclusion, both chemical and enzymatic methods have been developed for the resolution of (±)trans-2-methoxycyclohexanol. Whilst both processes are simple to operate and afford …
Number of citations: 58 www.sciencedirect.com
A Yamaguchi, Y Murakami, K Yamazaki, M Shirai… - Catalysis Today, 2024 - Elsevier
… were ascribed to cyclohexanol and trans-2-methoxycyclohexanol, respectively, by comparing … as the peak at 13.2 min (trans-2-methoxycyclohexanol) including the fragment distribution; …
Number of citations: 0 www.sciencedirect.com
WN MCALPIN - 1983 - search.proquest.com
… Distillation of the filtrate gave 113.7 g of trans-2-methoxycyclohexanol (88,37 yield), bp 98-99'c/… Using the same method as for trans-2-methoxycyclohexanol, sodium metal (2.00 g) was …
Number of citations: 1 search.proquest.com
GD Rockwell, TB Grindley - Australian journal of chemistry, 1996 - CSIRO Publishing
… The positions of the equilibria between the diequatorial and diaxial conformers of trans-1,2dimethoxycyclohexane (2) and trans-2-methoxycyclohexanol (3) have been measured …
Number of citations: 17 www.publish.csiro.au
G Berti, P Crotti, F Macchia, P Domiano - Journal of the Chemical …, 1984 - pubs.rsc.org
… An X-ray diffraction study on 2-trimethylsilyl-trans-2-methoxycyclohexanol has shown that this molecule exists in the crystal in the conformation with an equatorial trimethylsilyl group, …
Number of citations: 6 pubs.rsc.org
P Tielmann, H Kierkels, A Zonta, A Ilie, MT Reetz - Nanoscale, 2014 - pubs.rsc.org
… an excellent heterogeneous biocatalyst in the acylating kinetic resolution of two synthetically and industrially important chiral alcohols, rac-sulcatol and rac-trans-2-methoxycyclohexanol…
Number of citations: 51 pubs.rsc.org
T Morimoto, M Hirano - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
… The oxidation of trans-2-methoxycyclohexanol was much slower than that of the parent diol. The relative rate of oxidative cleavage of the diol to its monomethyl ether (ca. 21) is similar to …
Number of citations: 13 pubs.rsc.org
D Singh, PL Dhepe - Catalysis Communications, 2021 - Elsevier
… [cyclohexanol (74%), trans-2-methoxycyclohexanol (9%), … cyclohexanol (68%) and trans-2-methoxycyclohexanol (6%) were … reaction intermediate; trans-2-methoxycyclohexanol was …
Number of citations: 12 www.sciencedirect.com
JS Jewell, WA Szarek - Carbohydrate Research, 1971 - Elsevier
… Thus, with silver nitrite (or sliver nitrate) and iodine in methanol the main product was trans-2-methoxycyclohexanol(S), characterized as the 3, 5dinitrobenzoate”. When ether was used …
Number of citations: 12 www.sciencedirect.com

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